Isotopic Enrichment for Reference Accuracy
Cyclosporin A labeled with stable isotopes 13C and 2H achieves an isotopic enrichment of approximately 99% when prepared via biosynthetic incorporation using labeled glucose [1]. This high enrichment level directly supports its suitability as an internal standard for isotope dilution mass spectrometry reference methods, wherein low isotopic cross-contamination and high signal fidelity are critical for accurate quantification. In a validated whole blood method using this labeled CsA, the imprecision (relative standard deviation) and accuracy (bias) were both <2% across the linear range of 1–1000 ng, confirming the utility of the high-enrichment standard for external quality assessment of field methods [1].
| Evidence Dimension | Isotopic enrichment and resulting method imprecision/accuracy |
|---|---|
| Target Compound Data | Isotopic enrichment: ≈99%; Method imprecision (RSD): <2%; Method accuracy (bias): <2% (linear range: 1–1000 ng) [1] |
| Comparator Or Baseline | Unlabeled Cyclosporin A (no enrichment, cannot be used as internal standard); typical analytical method acceptance criteria for TDM: ±15–20% bias and ≤15% CV |
| Quantified Difference | Enrichment: 99% vs 0%; Imprecision/accuracy: <2% vs typical acceptance criteria of ≤15% CV and ±15–20% bias |
| Conditions | Whole blood; liquid chromatography/stable isotope dilution electrospray ionization mass spectrometry |
Why This Matters
The ≈99% isotopic enrichment ensures the labeled internal standard produces minimal interference with the unlabeled analyte signal, directly enabling the <2% imprecision and bias required for reference method status and high-confidence therapeutic drug monitoring decisions.
- [1] Magni F, Arnoldi L, Galati G, Galli Kienle M. Quantitation of cyclosporin A in whole blood by liquid chromatography/stable isotope dilution electrospray ionization mass spectrometry. J Mass Spectrom. 2001;36(6):670-676. View Source
